molecular formula C14H10N4O3S B5548627 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide

Cat. No. B5548627
M. Wt: 314.32 g/mol
InChI Key: KBCSQPZWZDYETK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiadiazole compounds often involves multi-step chemical reactions, including the use of click chemistry for the introduction of triazole derivatives, as seen in related compounds (Tahghighi et al., 2012). Another approach involves reacting specific benzoyl chlorides with aminobenzothiadiazoles, leading to compounds with N,N-bidentate directing groups suitable for C-H bond functionalization reactions (Al Mamari et al., 2019).

Molecular Structure Analysis

Molecular structure characterization typically involves various spectroscopic methods such as NMR, IR, and GC-MS, as well as elemental analysis to confirm the composition of the synthesized compounds. For example, the molecular structure of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was elucidated using these techniques, highlighting the importance of detailed structural analysis in understanding the compound's properties (Al Mamari et al., 2019).

Chemical Reactions and Properties

Benzothiadiazole compounds participate in a variety of chemical reactions, such as the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l,1-diamines, demonstrating their reactive nature and potential for further chemical modifications (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility, vapor pressure, and thermal behavior, are crucial for their practical applications. For instance, the physico-chemical properties of a related compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, were studied to understand its sublimation, solubility, and distribution coefficients, providing insights into its behavior in different environments (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for forming hydrogen bonds, and ability to undergo various chemical transformations, are integral to understanding the utility and applications of these compounds. The hydrogen-bonding capabilities of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, have been analyzed to reveal their potential interactions and stability in different chemical environments (Portilla et al., 2007).

Scientific Research Applications

Anticonvulsant Properties

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, and its derivatives, have been explored for their anticonvulsant properties. A study by Sych et al. (2018) highlighted the synthesis of a related compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which exhibited high anticonvulsive activity compared to the classic drug Depakin in the pentylentetrazole model of seizure. This compound was proposed for further preclinical studies, emphasizing its potential in the development of new anticonvulsant drugs (Sych et al., 2018).

Anti-Leishmanial Activity

The anti-leishmanial activity of 1,3,4-thiadiazole derivatives has been investigated, with compounds showing good activity against the promastigote form of Leishmania major. For example, Tahghighi et al. (2012) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, demonstrating significant decreases in the number of intracellular amastigotes per macrophage. This indicates the potential of these compounds in the treatment of leishmaniasis (Tahghighi et al., 2012).

Cancer Treatment Applications

Thiazolides, a class of compounds related to N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, have been studied for their potential in treating colon cancer. Brockmann et al. (2014) demonstrated that certain thiazolide derivatives can induce cell death in colon carcinoma cell lines. This finding opens up possibilities for the use of thiazolide derivatives in cancer treatment (Brockmann et al., 2014).

Antibacterial Activity

The benzothiazole derivatives, related to the main compound , have shown notable antibacterial activity. For instance, Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives that displayed potent antibacterial activity against Streptococcus pyogenes. This suggests the potential application of these derivatives in combating bacterial infections (Gupta, 2018).

properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-8-2-7-11-13(17-22-16-11)12(8)15-14(19)9-3-5-10(6-4-9)18(20)21/h2-7H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCSQPZWZDYETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide

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